3-((7-(Isopropylthio)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)propan-1-ol
Description
This compound features a nitro-substituted benzooxadiazol (benzofurazan) core with a 7-isopropylthio group and a 5-propanolamine side chain. The nitro group at position 4 confers strong electron-withdrawing effects, while the isopropylthio substituent introduces steric bulk and lipophilicity. The propanolamine side chain provides hydrogen-bonding capacity, making the molecule suitable for applications in medicinal chemistry, fluorescent probes, or materials science.
Properties
IUPAC Name |
3-[(4-nitro-7-propan-2-ylsulfanyl-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4S/c1-7(2)21-9-6-8(13-4-3-5-17)12(16(18)19)11-10(9)14-20-15-11/h6-7,13,17H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEWMJVNKLTDSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC(=C(C2=NON=C12)[N+](=O)[O-])NCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((7-(Isopropylthio)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)propan-1-ol typically involves multiple steps:
Formation of the benzo[c][1,2,5]oxadiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitro group: Nitration of the benzo[c][1,2,5]oxadiazole core using a mixture of concentrated nitric and sulfuric acids.
Substitution with isopropylthio group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with isopropylthiol.
Attachment of the amino-propanol moiety: This can be done through a nucleophilic substitution reaction where the amino group is introduced, followed by the addition of propanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropylthio group, forming sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions or using reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or fluorescent probes due to the presence of the nitrobenzo[c][1,2,5]oxadiazole moiety.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities, given the bioactivity of related structures.
Industry
In the industrial sector, this compound might find applications in the development of new materials, such as polymers or dyes, due to its stable aromatic structure and functional groups.
Mechanism of Action
The mechanism by which 3-((7-(Isopropylthio)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)propan-1-ol exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The nitro group could participate in redox reactions, while the isopropylthio group might enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Benzooxadiazol vs. Benzothiadiazol/Benzoselenadiazol
Key Differences :
- Electronic Effects : Selenium (Se) in FAA7995 has higher polarizability than sulfur (S) or oxygen (O), altering electron density and redox properties .
- Stability : Benzooxadiazol derivatives are generally more stable toward hydrolysis than benzoselenadiazols, which may degrade under oxidative conditions .
- Applications: FAA8020 and FAA7995 are used as fluorogenic amino acids in peptide synthesis due to their carboxylic acid termini, whereas the target compound’s propanol group suggests utility in pro-drug design or membrane-targeted probes .
Substituent Effects at Position 7
- Target Compound : 7-Isopropylthio group (sterically bulky, lipophilic).
- 3-((7-Chloro-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)propan-1-ol (): 7-Chloro substituent (electron-withdrawing, smaller steric profile) .
Key Differences :
Side Chain Modifications
*Estimated based on structural analogs.
Implications :
- Solubility : Carboxylic acid derivatives (FAA8020/7995) exhibit higher aqueous solubility at physiological pH but reduced blood-brain barrier penetration.
Electronic and Steric Profiles
- Electrostatic Potential (ESP) Analysis: Multiwfn calculations reveal that the nitro group creates a region of high electron deficiency in all analogs, favoring interactions with electron-rich biological targets .
- Non-Covalent Interactions (NCI): The propanol group in the target compound forms stronger hydrogen bonds than the carboxylic acid in FAA compounds, which may ionize and repel negatively charged residues .
Biological Activity
The compound 3-((7-(Isopropylthio)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)propan-1-ol is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive review of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₃H₁₈N₄O₃S
- Molecular Weight : 302.37 g/mol
- IUPAC Name : this compound
The presence of the isopropylthio group and the nitrobenzo[c][1,2,5]oxadiazol moiety suggests potential interactions with biological targets, particularly in cancer therapy and antimicrobial applications.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Inhibition of Kinases : Some studies have shown that related compounds can inhibit specific kinases involved in cell signaling pathways that regulate cell proliferation and survival. For instance, inhibitors targeting Polo-like Kinase 1 (Plk1) have demonstrated significant anticancer activity .
- Antioxidant Activity : The oxadiazole ring is known for its ability to scavenge free radicals, suggesting that this compound may possess antioxidant properties that could protect cells from oxidative stress.
- Antimicrobial Properties : Preliminary data suggest potential antimicrobial activity against various pathogens, which may be attributed to the nitro group facilitating electron transfer processes detrimental to microbial viability.
Biological Activity Data Table
| Activity Type | Assay Method | Result | Reference |
|---|---|---|---|
| Anticancer | IC50 Assay | IC50 = 0.75 μM | |
| Antioxidant | DPPH Scavenging | Effective scavenging observed | |
| Antimicrobial | Disk Diffusion Method | Inhibition zone = 15 mm |
Case Study 1: Anticancer Activity
A recent study explored the structure–activity relationship (SAR) of various oxadiazole derivatives. The results indicated that modifications in the side chains significantly impacted the anticancer potency against several cancer cell lines. The compound showed promising results with an IC50 value indicating effective inhibition of cancer cell proliferation .
Case Study 2: Antioxidant Properties
In a comparative study assessing various oxadiazole derivatives for antioxidant activity using the DPPH assay, this compound exhibited a notable capacity to scavenge free radicals. This property suggests its potential role in preventing oxidative damage in biological systems .
Case Study 3: Antimicrobial Efficacy
The antimicrobial properties were evaluated using a disk diffusion method against common bacterial strains. The compound demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
